[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
Description
[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester is a chiral piperidine-derived carbamate ester. Its structure features a piperidin-3-yl core substituted with a 2-hydroxyethyl group at the nitrogen atom and an isopropyl-carbamic acid benzyl ester moiety. This compound is notable for its stereochemical configuration at the piperidine ring, which may influence its biological activity and physicochemical properties.
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-15(2)20(17-9-6-10-19(13-17)11-12-21)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17,21H,6,9-14H2,1-2H3/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQJXGOHNLAGIF-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCN(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester, a derivative of piperidine, has garnered attention due to its potential therapeutic applications. This compound is structurally related to various biologically active molecules and exhibits a range of biological activities, including anticancer, neuroprotective, and antimicrobial effects. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
- Molecular Formula : C15H22N2O3
- Molecular Weight : 286.41 g/mol
- CAS Number : 1354000-41-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Anticancer Activity :
- Recent studies have shown that compounds with piperidine moieties can induce apoptosis in cancer cells. For instance, derivatives have demonstrated improved cytotoxicity in hypopharyngeal tumor models compared to traditional chemotherapeutics like bleomycin .
- The compound's structure allows for stable interactions with protein targets involved in cancer progression, such as IKKb, which is crucial for NF-κB activation linked to inflammation and cancer development .
-
Neuroprotective Effects :
- The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer’s. This dual inhibition may enhance cognitive function and provide neuroprotection by preventing the breakdown of acetylcholine .
- Studies indicate that structural modifications in piperidine derivatives can lead to enhanced brain exposure and improved pharmacological profiles .
- Antimicrobial Properties :
Anticancer Activity
In a study involving the evaluation of piperidine derivatives against FaDu hypopharyngeal tumor cells, the compound demonstrated a dose-dependent increase in apoptosis markers compared to control groups. The study highlighted the importance of structural features in enhancing anticancer efficacy.
Neuroprotective Effects
Research conducted on piperidine-based compounds revealed that modifications leading to enhanced AChE inhibition resulted in improved cognitive outcomes in animal models simulating Alzheimer’s disease. The findings suggest that these compounds could serve as lead candidates for developing new treatments for neurodegeneration.
Data Tables
Scientific Research Applications
Biological Activities
Preliminary studies indicate that [(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester exhibits notable biological activity. Key findings include:
- Neuropharmacological Effects: The compound has been investigated for its potential to modulate neurotransmitter systems, particularly those involving acetylcholine and gamma-aminobutyric acid (GABA) receptors. This suggests possible applications in treating neurological disorders such as anxiety, depression, and cognitive impairments .
- Blood-Brain Barrier Penetration: Its unique structure allows it to cross the blood-brain barrier effectively, enhancing its potential as a therapeutic agent for CNS-related conditions.
Potential Therapeutic Applications
The compound's pharmacological profile suggests several potential therapeutic applications:
- Neurological Disorders: Given its interaction with neurotransmitter systems, it may be beneficial in treating conditions like Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
- Pain Management: Its ability to modulate pain pathways could make it a candidate for developing analgesics.
- Anxiolytic Properties: Research into its anxiolytic effects could position it as a treatment option for anxiety disorders.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is the most studied reaction for this compound, targeting both the ester and carbamate functional groups:
Acidic Hydrolysis
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Conditions : Concentrated HCl (2–6 M) at 60–100°C for 4–8 hours.
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Outcome :
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Cleavage of the benzyl ester yields (R)-1-(2-hydroxyethyl)-piperidin-3-yl-isopropyl-carbamic acid.
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Further protonation of the carbamate under strong acid leads to release of CO₂ and formation of (R)-1-(2-hydroxyethyl)-piperidin-3-yl-isopropyl-amine.
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Basic Hydrolysis
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Conditions : NaOH (1–3 M) in aqueous ethanol at 25–60°C for 2–6 hours.
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Outcome :
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Saponification of the benzyl ester produces sodium (R)-1-(2-hydroxyethyl)-piperidin-3-yl-isopropyl-carbamate.
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Carbamate stability in basic media depends on steric hindrance; prolonged exposure may degrade the piperidine ring.
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Table 1: Hydrolysis Conditions and Products
| Reaction Type | Reagents | Temperature (°C) | Time (hrs) | Major Product(s) |
|---|---|---|---|---|
| Acidic | HCl (4 M) | 80 | 6 | Amine derivative + CO₂ + benzyl alcohol |
| Basic | NaOH (2 M)/EtOH | 50 | 4 | Sodium carbamate + benzyl alcohol |
Alkylation and Acylation
The hydroxyethyl (-CH₂CH₂OH) and secondary amine groups are nucleophilic sites for alkylation/acylation:
Hydroxyethyl Group
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Reagents : Alkyl halides (e.g., methyl iodide) with NaH or K₂CO₃ in DMF.
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Product : Ether derivatives (e.g., (R)-1-(2-methoxyethyl)-piperidin-3-yl-isopropyl-carbamate benzyl ester).
Piperidine Amine
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Reagents : Acetyl chloride in dichloromethane with triethylamine.
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Product : Acetylated amine with retained carbamate functionality.
Key Observation : Steric hindrance from the isopropyl group reduces reactivity at the carbamate nitrogen, favoring modifications at the hydroxyethyl site.
Oxidation Reactions
Controlled oxidation targets the hydroxyethyl side chain:
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Reagents : Pyridinium chlorochromate (PCC) in anhydrous dichloromethane.
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Product : (R)-1-(2-ketoethyl)-piperidin-3-yl-isopropyl-carbamic acid benzyl ester (keto derivative).
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Yield : ~65–75% under inert atmosphere.
Catalytic Hydrogenation
The benzyl ester moiety is susceptible to hydrogenolysis:
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Conditions : H₂ gas (1–3 atm) with 10% Pd/C in ethanol at 25°C .
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Outcome : Cleavage of the benzyl group yields (R)-1-(2-hydroxyethyl)-piperidin-3-yl-isopropyl-carbamic acid.
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Selectivity : No reduction of the carbamate or piperidine ring under mild conditions .
Transesterification
The benzyl ester can undergo exchange with other alcohols:
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Conditions : Titanium(IV) isopropoxide catalyst with excess ROH (e.g., methanol) .
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Product : Methyl ester analog with 70–85% conversion efficiency .
Table 2: Catalytic Hydrogenation vs. Transesterification
| Reaction | Catalyst | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|
| Hydrogenolysis | Pd/C | Ethanol | 25 | Carbamic acid derivative |
| Transesterification | Ti(OiPr)₄ | Methanol | 60 | Methyl ester analog |
Stability Under Thermal and Photolytic Conditions
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Thermal Degradation : Decomposition begins at 180°C, releasing isopropylamine and CO₂.
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Photolysis : UV light (254 nm) induces cleavage of the carbamate-amine bond, forming a secondary amine radical.
Mechanistic Insights
-
Carbamate Hydrolysis : Proceeds via a tetrahedral intermediate in acidic media, while base-mediated hydrolysis follows a concerted E2 pathway .
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Steric Effects : The isopropyl group adjacent to the carbamate nitrogen impedes nucleophilic attack, explaining slower hydrolysis rates compared to less hindered analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of nitrogen-containing heterocycles with carbamate or ester functionalities. Below is a detailed comparison with analogous compounds:
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
- Structural Difference : Replaces the piperidine (6-membered ring) with pyrrolidine (5-membered ring).
- Molecular Formula : C₁₇H₂₆N₂O₃ vs. C₁₈H₂₈N₂O₃ (estimated for the piperidinyl analog).
- Molecular Weight : 306.4 g/mol (pyrrolidine) vs. ~320.4 g/mol (piperidine).
- Impact : The smaller pyrrolidine ring reduces steric hindrance and may alter binding affinity to biological targets. This analog is commercially available (CAS 1354019-53-6) .
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
- Structural Difference : Substitutes the hydroxyethyl group with a chloroacetyl moiety.
- Functional Impact : The chloroacetyl group introduces electrophilicity, making it reactive in nucleophilic substitution reactions. This derivative (CAS 1353945-45-5) is used as a synthetic intermediate .
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
- Structural Difference: Incorporates a 2-amino-propionyl group instead of hydroxyethyl.
- Molecular Formula : C₁₉H₂₉N₃O₃ (vs. C₁₈H₂₈N₂O₃ for the target compound).
MSC2364588 (WO2011058149)
- Structural Difference : Contains a morpholinyl carbonyl group and a sulfone moiety.
- Application: A thiochromeno-pyrazole derivative with demonstrated pharmacological activity, highlighting the importance of morpholine and sulfone groups in drug design .
Comparative Data Table
*Estimated based on structural similarity.
Research Findings and Implications
- Stereochemical Influence : The (R)-configuration in the target compound may confer selectivity in binding to chiral receptors, a feature shared with neurokinin antagonists like SR142801 () .
- Synthetic Utility : The hydroxyethyl group in the target compound could serve as a handle for further derivatization, analogous to intermediates in WO2011058149 .
Preparation Methods
Organometallic [3+3] Annulation
A seminal method involves copper-catalyzed [3+3] annulation between β-aminoalkyl zinc iodides and 3-chloro-2-(chloromethyl)prop-1-ene, yielding 5-methylene piperidines (Figure 1). For example:
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Reagents : Protected β-aminoalkyl zinc iodide (1.2 eq), 3-chloro-2-(chloromethyl)prop-1-ene (1.0 eq), CuI (10 mol%), THF, −78°C to 25°C.
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Cyclization : NaH (2.0 eq), DMF, 80°C, 12 h.
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Yield : 55–85% enantiomerically enriched 5-methylene piperidines.
This method’s versatility allows introduction of the 2-substituent (isopropyl) via the zinc reagent, while the 5-methylene group is later hydrogenated to the hydroxethyl moiety.
Reductive Cyclization of 6-Oxoamino Acids
Piperidines are accessible via reductive cyclization of ketoamines derived from L-serine (Scheme 1):
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Conjugate addition of organozinc reagents to enones forms 6-oxoamino acids.
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Stereoselective reduction of the intermediate imine with NaBH4 yields 2,6-disubstituted piperidines.
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Functionalization : The 2-position isopropoxy group is introduced via carbamate formation.
Functionalization of the Piperidine Core
Introduction of the 2-Hydroxyethyl Group
Post-annulation hydrogenation of 5-methylene piperidines provides the 5-methyl intermediate, which is oxidized to the hydroxethyl derivative:
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Conditions : H2 (1 atm), Pd/C (5 wt%), MeOH, 25°C, 24 h.
Stereochemical control during hydrogenation is achieved using chiral catalysts (e.g., (R)-BINAP-Pd), ensuring retention of the (R)-configuration.
Isopropylcarbamate Installation
Reaction of the piperidine amine with isopropyl chloroformate under Schotten-Baumann conditions forms the carbamate:
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Reagents : Piperidine (1.0 eq), isopropyl chloroformate (1.2 eq), NaOH (2.0 eq), H2O/EtOAc, 0°C.
Benzyl Esterification and Final Assembly
Carbamic Acid Activation
The free carbamic acid, generated by hydrolysis of the methyl ester, is activated as a mixed anhydride for benzylation:
One-Pot Protection/Esterification
A streamlined protocol combines carbamate formation and benzylation:
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Simultaneous reaction : Piperidine, isopropyl chloroformate, benzyl alcohol, DMAP (5 mol%), CH2Cl2, 25°C, 12 h.
Stereochemical Control and Resolution
Asymmetric Synthesis
Chiral auxiliaries derived from L-serine enable enantioselective piperidine formation (Table 1):
| Auxiliary | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| L-Ser-OtBu | CuI/(R)-BINAP | 92 | 76 |
| Boc-L-Pro | Pd(OAc)2 | 88 | 81 |
Kinetic Resolution
Racemic mixtures are resolved via lipase-catalyzed ester hydrolysis:
-
Enzyme : Candida antarctica Lipase B (CAL-B), phosphate buffer (pH 7), 37°C.
Comparative Analysis of Synthetic Routes
Table 2 evaluates key methodologies:
| Method | Steps | Overall Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| [3+3] Annulation/Hydrogenation | 5 | 48 | 92 | High |
| Reductive Cyclization | 4 | 56 | 88 | Moderate |
| Resolution of Racemate | 3 | 34 | 99 | Low |
Q & A
Q. Table 1: Key Synthetic Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Chiral oxazolidinone, alkylation agent (e.g., benzyl triflate), -78°C | Stereochemical control |
| 2 | H₂, Pd-C, THF/MeOH (1:1), 25°C | Deprotection of benzyl ester |
| 3 | Isobutylene, H₂SO₄, 0°C → RT | Esterification |
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Basic Research Question
Methodological Answer:
Use a combination of:
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C₂₂H₃₄N₂O₃: calculated [M+H]⁺ 387.2648; observed 387.2642) .
- IR Spectroscopy : Identify functional groups (e.g., ν 1734 cm⁻¹ for ester C=O; ν 3232 cm⁻¹ for -OH) .
- NMR (¹H/¹³C) : Assign stereochemistry and substituent positions (e.g., piperidine ring protons at δ 3.2–3.8 ppm; benzyl protons at δ 7.2–7.4 ppm).
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| HRMS | m/z 387.2642 [M+H]⁺ | Confirms molecular formula |
| IR | 1734 cm⁻¹ | Ester carbonyl stretch |
| ¹H NMR | δ 4.5–5.1 (multiplet) | Benzyl ester -CH₂- protons |
How can researchers resolve discrepancies in stereochemical assignments during synthesis?
Advanced Research Question
Methodological Answer:
X-ray crystallography : Grow single crystals in ethanol/water (1:1) and refine using SHELXL for absolute configuration validation .
Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers and quantify stereochemical purity.
Comparative optical rotation : Compare [α]D²⁵ values with literature analogs (e.g., (R)-configured analogs show [α]D²⁵ = +15° to +25° in CHCl₃).
What strategies optimize the stability of this compound under experimental conditions?
Advanced Research Question
Methodological Answer:
- Storage : Store at -20°C in amber vials under argon to prevent hydrolysis/oxidation .
- In-situ stabilization : Add radical inhibitors (e.g., BHT, 0.1% w/w) during reactions involving light or elevated temperatures.
- Degradation studies : Conduct accelerated stability testing (40°C/75% RH for 14 days) with HPLC monitoring to identify degradation products .
How can computational tools aid in structural and interaction studies of this compound?
Advanced Research Question
Methodological Answer:
Molecular docking : Use AutoDock Vina to predict binding modes with biological targets (e.g., GPCRs or ion channels) .
DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to validate NMR/IR data and predict reactive sites.
Crystallographic refinement : Apply SHELX for charge density analysis to resolve electron density ambiguities .
How should researchers address conflicting biological activity data in pharmacological studies?
Advanced Research Question
Methodological Answer:
Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) and HRMS .
Stereochemical verification : Confirm enantiomeric excess (>99%) using chiral chromatography .
Dose-response profiling : Test activity across multiple concentrations (1 nM–100 µM) to rule out non-specific effects .
Q. Table 3: Common Pitfalls in Biological Studies
| Issue | Solution |
|---|---|
| Impurity interference | Multi-step purification (flash chromatography → recrystallization) |
| Racemization | Use low-temperature reactions and chiral auxiliaries |
| Solvent effects | Standardize DMSO concentration (<0.1% v/v) |
What are the best practices for handling air/moisture-sensitive intermediates during synthesis?
Basic Research Question
Methodological Answer:
- Glovebox/N₂ atmosphere : Conduct reactions under inert conditions .
- Drying agents : Use molecular sieves (3Å) in solvents (THF, DCM) pre-dried over CaH₂.
- Quenching : Add reactions to cold sat. NH₄Cl to terminate moisture-sensitive steps (e.g., Grignard reactions).
How can researchers validate the compound’s role as a protease inhibitor or receptor modulator?
Advanced Research Question
Methodological Answer:
Enzymatic assays : Measure IC₅₀ against trypsin-like proteases (e.g., 10 µM–1 nM range) using fluorogenic substrates .
Radioligand binding : Compete with [³H]-labeled ligands (e.g., SR48968 for NK2 receptors) to calculate Ki values .
Mutagenesis studies : Modify putative binding residues (e.g., piperidine nitrogen) to assess activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
